molecular formula C19H13BrN2O3 B5492136 (E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE

(E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE

Cat. No.: B5492136
M. Wt: 397.2 g/mol
InChI Key: PRTARUIHPMQRKB-NTEUORMPSA-N
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Description

(E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated naphthyl group, a furan ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE typically involves multiple steps:

    Bromination of Naphthalene: The process begins with the bromination of naphthalene to introduce a bromine atom at the 6-position.

    Formation of Naphthyl Ether: The brominated naphthalene is then reacted with a suitable alcohol to form the naphthyl ether.

    Furan Ring Formation: The naphthyl ether is further reacted with a furan derivative to form the furan ring.

    Cyano Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The bromine atom in the naphthyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

(E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets. The brominated naphthyl group and the cyano group are key functional groups that interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: (E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE is unique due to its combination of a brominated naphthyl group, a furan ring, and a cyano group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

(E)-3-[5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3/c20-15-3-1-13-8-16(4-2-12(13)7-15)24-11-18-6-5-17(25-18)9-14(10-21)19(22)23/h1-9H,11H2,(H2,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTARUIHPMQRKB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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